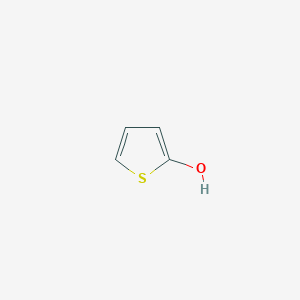

Thiophen-2-ol

Description

Structure

2D Structure

Properties

IUPAC Name |

thiophen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMPOCLULGAHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447920 | |

| Record name | Thiophen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17236-58-7 | |

| Record name | Thiophen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties and Characteristics of Thiophen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophen-2-ol (also known as 2-hydroxythiophene) is a heterocyclic organic compound with the molecular formula C₄H₄OS.[1][2] It is a five-membered aromatic ring containing a sulfur atom and a hydroxyl group. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as building blocks in the synthesis of novel compounds.[1] Thiophene-containing molecules have shown a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, antitumor, and antioxidant activities.[1] This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characteristics of this compound.

Fundamental Properties

This compound is a versatile chemical intermediate. A summary of its key physical and chemical properties is presented below.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₄OS | [2][3] |

| Molecular Weight | 100.14 g/mol | [2][3][4] |

| CAS Number | 17236-58-7 | [2][3][4] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Melting Point | 9°C | [2] |

| Boiling Point | 219.2 °C at 760 mmHg | [2] |

| Density | 1.294 g/cm³ | [2] |

| Flash Point | 86.4 °C | [2] |

| pKa | 8.43 ± 0.10 (Predicted) | [2] |

| LogP | 1.45370 | [2] |

| Refractive Index | 1.5644 (estimate) | [2] |

Tautomerism

A critical characteristic of this compound is its existence in a tautomeric equilibrium with its thione counterparts, namely thiophen-2(5H)-one and thiophen-2(3H)-one. This thiol-thione tautomerism involves the migration of a proton and a shift of a double bond.[1] Experimental and theoretical studies suggest that the thione tautomer is often the more stable form, which significantly influences the molecule's reactivity and spectroscopic properties.[1]

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A well-established procedure involves the preparation of 2-t-butoxythiophene followed by its acid-catalyzed decomposition.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 2-t-Butoxythiophene and this compound

This protocol is adapted from a procedure published in Organic Syntheses.

A. 2-t-Butoxythiophene

-

In a dry 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a Grignard reagent from 9.7 g (0.40 gram-atom) of magnesium turnings and 65.2 g (0.40 mole) of 2-bromothiophene in 150 ml of anhydrous ether.

-

After the Grignard reaction is complete, cool the flask to 0-5°C in an ice bath.

-

Add a solution of 62 g (0.32 mole) of t-butyl perbenzoate in 100 ml of dry ether dropwise to the stirred, cooled Grignard reagent over 45 minutes.

-

Stir the reaction mixture overnight at room temperature.

-

Pour the mixture into ice water and acidify with concentrated hydrochloric acid.

-

Separate the ether layer and extract the aqueous layer twice with ether.

-

Combine the ether extracts and wash with 2N sodium hydroxide solution, then with water until neutral.

-

Dry the ether solution over anhydrous sodium sulfate.

-

Distill off the ether and then distill the residual oil under reduced pressure to obtain 2-t-butoxythiophene.

B. This compound

-

Place the 2-t-butoxythiophene obtained in the previous step into a distillation flask with a short Vigreux column and a capillary inlet for nitrogen.

-

Add 0.1 g of p-toluenesulfonic acid.

-

Heat the flask in an oil bath at 155°C. Decomposition will start immediately.

-

After 5-10 minutes, remove the oil bath and distill 2-hydroxythiophene under reduced pressure while passing a stream of nitrogen through the capillary.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Experimental Protocols for Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

-

Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure. Due to tautomerism, the spectra may show signals for both the thiol and thione forms.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or prepare a KBr pellet if the sample is a solid.

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify characteristic absorption bands for the O-H, C=C, C-S, and potentially C=O (from the thione tautomer) functional groups.

3.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation from impurities.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to further support the structural assignment.

Spectroscopic Data

The following table summarizes typical spectroscopic data for this compound and its major tautomer, 2(5H)-Thiophenone.

| Technique | This compound (Thiol form) | 2(5H)-Thiophenone (Thione form) |

| ¹H NMR (ppm) | Aromatic protons (~6.5-7.5 ppm), OH proton (variable) | Olefinic protons (~6.0-7.5 ppm), CH₂ protons (~3.5-4.5 ppm) |

| ¹³C NMR (ppm) | Aromatic carbons (~110-140 ppm) | C=O carbon (~200 ppm), olefinic carbons (~120-150 ppm), CH₂ carbon (~30-40 ppm) |

| IR (cm⁻¹) | O-H stretch (~3200-3600), C=C stretch (~1500-1600) | C=O stretch (~1650-1700), C=C stretch (~1600-1650) |

| MS (m/z) | Molecular ion at 100 | Molecular ion at 100 |

Biological Activity and Relevance in Drug Development

Thiophene derivatives are recognized for their broad spectrum of biological activities. While specific signaling pathways for this compound are not extensively documented, the activities of related thiophene compounds provide valuable insights into its potential mechanisms of action, particularly in cancer therapy where some derivatives have been shown to induce apoptosis.

Apoptosis Induction by a Thiophene Derivative

A study on a thiophenecarboxylate derivative, F8, demonstrated its ability to induce apoptosis in human acute lymphoblastic leukemia cells through the intrinsic pathway.[5][6] This pathway is a key mechanism for programmed cell death and is a major target in cancer drug development.

Caption: Intrinsic apoptosis pathway induced by a thiophene derivative.

The induction of apoptosis by this thiophene derivative involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c.[5] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to programmed cell death.[5]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term stability, it is recommended to store under an inert atmosphere at -20°C.[1]

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich chemistry, largely influenced by its thiol-thione tautomerism. Its synthesis is well-established, and its structure can be thoroughly characterized by standard spectroscopic methods. The diverse biological activities exhibited by thiophene derivatives, including the induction of apoptosis, underscore the potential of this compound as a valuable scaffold in drug discovery and development. Further research into the specific biological targets and signaling pathways of this compound and its analogues is warranted to fully exploit its therapeutic potential.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. d-nb.info [d-nb.info]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Fiesselmann thiophene synthesis | Filo [askfilo.com]

- 5. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 6. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Thiophen-2-ol: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Thiophen-2-ol, a heterocyclic compound featuring a thiophene ring substituted with a hydroxyl group, holds a significant position in medicinal chemistry and materials science. Its structural similarity to phenol and its inherent reactivity make it a valuable building block for the synthesis of a diverse array of biologically active molecules and functional materials. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, detailed experimental protocols for its preparation, and an overview of its involvement in key signaling pathways, offering a comprehensive resource for professionals in the field.

Discovery and Historical Synthesis

The precise first discovery of this compound is not definitively documented in readily available literature. However, early investigations into the chemistry of thiophene, itself discovered by Viktor Meyer in 1882, paved the way for the synthesis and characterization of its derivatives.

One of the earliest documented syntheses of 2-hydroxythiophene (the keto-enol tautomer of this compound) was reported by Hurd and Kreuz. Their method involved the reaction of 2-thienylmagnesium bromide with oxygen, which unfortunately resulted in a low yield of the desired product.

A significant advancement in the synthesis of this compound came from the work of Lawesson and Frisell. Their two-step procedure, which remains a cornerstone for the preparation of this compound, involves the initial formation of 2-t-butoxythiophene from 2-bromothiophene, followed by an acid-catalyzed dealkylation to yield 2-hydroxythiophene. This method provided a more efficient and reliable route to the compound, facilitating further research into its properties and applications.

Tautomerism: The Dual Nature of this compound

An important characteristic of this compound is its existence in a tautomeric equilibrium with its more stable keto forms, thiophen-2(5H)-one and thiophen-2(3H)-one. This thiol-thione tautomerism influences its reactivity and spectroscopic properties. For the purpose of this guide, "this compound" will be used to refer to this tautomeric mixture, with the understanding that the thione form often predominates.

Key Synthesis Methodologies: A Comparative Overview

Several methods have been developed for the synthesis of this compound and its derivatives. The following table summarizes key methodologies, providing a comparative analysis of their starting materials, reagents, and reported yields.

| Synthesis Method | Starting Material | Key Reagents/Conditions | Reported Yield | Reference |

| Lawesson and Frisell Synthesis | 2-Bromothiophene | 1. Mg, ether; 2. t-Butyl perbenzoate; 3. p-Toluenesulfonic acid, heat | Good | Organic Syntheses, Coll. Vol. 5, p.647 (1973); Vol. 40, p.55 (1960) |

| Hurd and Kreuz Synthesis | 2-Thienylmagnesium bromide | Oxygen | Low | Original publication details not fully recovered |

Detailed Experimental Protocols

Lawesson and Frisell Synthesis of 2-Hydroxythiophene

This procedure is adapted from the well-established method described in Organic Syntheses.

Step A: Preparation of 2-t-Butoxythiophene

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (10 g, 0.41 g-atom) and cover with 200 mL of anhydrous ether.

-

Add a small portion (10 mL) of a solution of 2-bromothiophene (65.2 g, 0.40 mole) in 60 mL of anhydrous ether to initiate the Grignard reaction, which may require gentle warming.

-

Once the reaction has started, add the remainder of the 2-bromothiophene solution dropwise over 45 minutes, maintaining a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 3.5 hours, with the last 15 minutes under reflux.

-

Cool the Grignard reagent to 0–5 °C in an ice-water bath.

-

Perester Reaction: Slowly add a solution of t-butyl perbenzoate (62 g, 0.32 mole) in 100 mL of dry ether to the stirred, cooled Grignard reagent over 45 minutes.

-

Stir the reaction mixture overnight at room temperature.

-

Work-up: Pour the reaction mixture into ice water and acidify with concentrated hydrochloric acid. Separate the ether layer, and extract the aqueous layer twice with ether.

-

Combine the ether extracts and wash with three 60-mL portions of 2N sodium hydroxide solution, then with water until neutral.

-

Dry the ether solution over anhydrous sodium sulfate, filter, and remove the ether by distillation.

-

The crude 2-t-butoxythiophene is used directly in the next step without further purification.

Step B: Preparation of 2-Hydroxythiophene

-

Place the crude 2-t-butoxythiophene from Step A into a distillation flask equipped with a short Vigreux column and a capillary inlet for nitrogen.

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 g).

-

Heat the flask in an oil bath at 155 °C. Decomposition of the t-butoxy group begins almost immediately.

-

After 5–10 minutes, remove the oil bath and connect the distillation apparatus to a water pump.

-

Distill the 2-hydroxythiophene under reduced pressure, maintaining a slow stream of nitrogen through the capillary.

-

Collect the fraction boiling at 91–93 °C/13 mm Hg. The yield is typically in the range of 20–23 g.

Biological Significance and Signaling Pathways

Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. While specific signaling pathways directly modulated by this compound are not extensively characterized, the thiophene scaffold is a key component of many pharmacologically active molecules that interact with major signaling cascades. The following diagrams illustrate the general mechanisms by which thiophene-containing compounds can influence these pathways.

Inhibition of the PI3K/Akt Signaling Pathway

Many cancer types exhibit aberrant activation of the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway, which promotes cell proliferation and survival. Certain tetra-substituted thiophenes have been developed as highly selective PI3K inhibitors.[1] These compounds can block the phosphorylation of Akt, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.

Caption: Thiophene-based inhibitors can block the PI3K/Akt pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and differentiation. Dysregulation of this pathway is also common in cancer. Some fused thiophene derivatives have been identified as inhibitors of c-Jun N-terminal kinases (JNKs), which are members of the MAPK family. By inhibiting JNK, these compounds can promote apoptosis in cancer cells.

Caption: Thiophene derivatives can inhibit JNK in the MAPK pathway.

Interference with the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers. Certain thiophene-containing compounds have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.

Caption: Thiophene compounds can inhibit the NF-κB signaling pathway.

Induction of the Intrinsic Apoptotic Pathway

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer. Several thiophene derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway.[2] This process is often initiated by cellular stress, leading to mitochondrial dysfunction, the release of pro-apoptotic factors, and the activation of caspases, the executioners of apoptosis.

Caption: Thiophene derivatives can trigger the intrinsic apoptotic pathway.

Conclusion

This compound and its derivatives represent a versatile class of compounds with a rich history of synthetic development and a promising future in drug discovery and materials science. The foundational synthesis methods, particularly the Lawesson and Frisell procedure, have provided researchers with reliable access to this important building block. The ability of the thiophene scaffold to interact with key biological targets, as illustrated by its influence on major signaling pathways, underscores its potential for the development of novel therapeutics. This guide serves as a comprehensive resource to aid researchers in their exploration of the chemistry and biology of this compound, with the goal of advancing scientific discovery and innovation.

References

An In-depth Technical Guide to the Spectroscopic Data of Thiophen-2-ol and its Tautomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Thiophen-2-ol, a molecule of significant interest in medicinal chemistry and materials science. Due to its existence in a tautomeric equilibrium, this guide will focus on the experimentally observed data for its more stable tautomer, Thiophen-2(5H)-one, and present theoretical data for the less stable this compound form. This document is intended to serve as a core reference for researchers and professionals in drug development and related scientific fields.

Tautomeric Equilibrium

This compound exists in a dynamic equilibrium with its tautomeric form, Thiophen-2(5H)-one. Theoretical and experimental studies have shown that the thione tautomer is the more stable and, therefore, the predominant species in solution and the solid state.[1] This equilibrium is a critical factor in interpreting the spectroscopic data, as the observed spectra are typically a reflection of the major tautomer present.

Tautomeric equilibrium between this compound and Thiophen-2(5H)-one.

Spectroscopic Data Presentation

The following tables summarize the available spectroscopic data for the predominant tautomer, Thiophen-2(5H)-one. Due to the transient nature of the this compound form, experimental data is scarce, and thus theoretical/predicted values are provided for comparison where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Thiophen-2(5H)-one

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~6.2 | Multiplet | H4 |

| ~7.4 | Multiplet | H3 |

| ~3.9 | Singlet | H5 (CH₂) |

Note: The chemical shifts are approximate values extracted from spectral data and may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Thiophen-2(5H)-one [2]

| Chemical Shift (δ) ppm | Assignment |

| ~205 | C2 (C=O) |

| ~125 | C4 |

| ~150 | C3 |

| ~40 | C5 |

Note: The chemical shifts are approximate values extracted from spectral data and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for Thiophen-2(5H)-one [3]

| Wavenumber (cm⁻¹) | Assignment |

| ~1715 | C=O Stretch |

| ~3100 | =C-H Stretch |

| ~1600 | C=C Stretch |

| ~1400-1500 | Ring Vibrations |

| ~700-900 | C-S Stretch / C-H Bending |

UV-Vis Spectroscopy

Table 4: UV-Vis Spectroscopic Data for Thiophen-2(5H)-one [4]

| λmax (nm) | Solvent | Electronic Transition |

| ~220-230 | Varies | π → π |

| ~260-270 | Varies | n → π |

Note: The position of the absorption maxima can be influenced by the solvent.[3][5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A workflow for preparing a sample for NMR analysis and acquiring the spectrum is outlined below.

A generalized workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for preparing solid samples for IR analysis.

Workflow for IR spectroscopy using the KBr pellet method.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The choice of solvent can be critical, especially when studying tautomeric equilibria.[3][5]

A generalized workflow for UV-Vis spectroscopy.

References

Quantum Chemical Calculations on the Tautomeric Stability of Thiophen-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophen-2-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It exists in a tautomeric equilibrium with its corresponding thione isomers: thiophen-2(3H)-one and thiophen-2(5H)-one. The position of this equilibrium is crucial as it dictates the molecule's electronic properties, reactivity, and potential biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to elucidate the relative stabilities of these tautomers and to understand the factors governing their interconversion. This technical guide provides an in-depth overview of the computational methodologies employed and presents a summary of the expected quantitative data derived from such studies.

Theoretical and experimental studies have generally established that the thione tautomers of this compound are often the more stable forms.[1] This preference is a critical aspect of the molecule's chemistry, influencing its spectroscopic properties and reactivity.[1] The tautomeric equilibrium is not static and can be significantly influenced by external factors, such as the solvent environment.[1]

Tautomeric Forms of this compound

The tautomeric equilibrium of this compound involves the migration of a proton and a shift of double bonds, leading to three primary species:

-

This compound: The aromatic thiol form.

-

Thiophen-2(3H)-one: A non-aromatic thione isomer.

-

Thiophen-2(5H)-one: Another non-aromatic thione isomer.

The interconversion between these tautomers is a dynamic process, and understanding their relative energies is key to predicting the predominant species under various conditions.

Caption: Tautomeric equilibrium of this compound.

Computational Methodology

The stability of this compound tautomers is typically investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy.

Computational Protocol

A representative computational protocol for studying the tautomerism of this compound is as follows:

-

Geometry Optimization: The molecular geometry of each tautomer (this compound, thiophen-2(3H)-one, and thiophen-2(5H)-one) is optimized to find the minimum energy structure on the potential energy surface.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

-

Solvation Effects: The influence of different solvents on the tautomeric equilibrium is investigated using implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

A commonly employed level of theory for such studies is the B3LYP functional with the 6-311++G(d,p) basis set.

Caption: Computational workflow for this compound stability.

Quantitative Data

The following tables summarize representative quantitative data obtained from DFT calculations on the tautomers of this compound. Note: The exact values can vary depending on the specific level of theory and basis set used. The data presented here is illustrative of typical findings.

Relative Energies

The relative stability of the tautomers is determined by comparing their total energies. The Gibbs free energy (ΔG), which includes both enthalpic and entropic contributions, is often used to predict the position of the equilibrium.

Table 1: Calculated Relative Energies of this compound Tautomers

| Tautomer | Relative Electronic Energy (ΔE) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) |

| This compound | 0.00 (Reference) | 0.00 (Reference) |

| Thiophen-2(3H)-one | -15 to -25 | -10 to -20 |

| Thiophen-2(5H)-one | -25 to -35 | -20 to -30 |

Data is representative and based on typical DFT calculations.

The data indicates that the thione tautomers are significantly more stable than the aromatic thiol form in the gas phase, with the thiophen-2(5H)-one being the most stable isomer.

Selected Bond Lengths

The changes in bond lengths upon tautomerization reflect the alteration in the electronic structure of the thiophene ring.

Table 2: Calculated Bond Lengths (in Å) of this compound Tautomers

| Bond | This compound | Thiophen-2(3H)-one | Thiophen-2(5H)-one |

| C2=C3 | ~1.37 | ~1.35 | ~1.48 |

| C3-C4 | ~1.42 | ~1.50 | ~1.35 |

| C4-C5 | ~1.38 | ~1.36 | ~1.49 |

| C5-S1 | ~1.72 | ~1.78 | ~1.84 |

| C2-S1 | ~1.74 | ~1.85 | ~1.75 |

| C2-O | ~1.36 | ~1.22 (C=O) | ~1.21 (C=O) |

Data is representative and based on typical DFT calculations.

Characteristic Vibrational Frequencies

Vibrational spectroscopy is a key experimental technique for identifying tautomers. Calculated vibrational frequencies can aid in the assignment of experimental spectra.

Table 3: Calculated Characteristic Vibrational Frequencies (in cm⁻¹) of this compound Tautomers

| Vibrational Mode | This compound | Thiophen-2(3H)-one | Thiophen-2(5H)-one |

| O-H stretch | ~3600 | - | - |

| C=O stretch | - | ~1700-1750 | ~1680-1730 |

| C=C stretch | ~1500-1600 | ~1600-1650 | ~1620-1670 |

| C-S stretch | ~600-700 | ~650-750 | ~680-780 |

Data is representative and based on typical DFT calculations.

Solvent Effects

The tautomeric equilibrium of this compound is known to be sensitive to the solvent environment.[1] Polar protic solvents, such as water and ethanol, are expected to stabilize the more polar thione tautomers through hydrogen bonding and dipole-dipole interactions. In contrast, non-polar aprotic solvents may favor the less polar thiol form. Computational models that include solvent effects, such as the self-consistent reaction field (SCRF) method, are essential for accurately predicting tautomeric stabilities in solution.

References

Theoretical Perspectives on the Aromaticity of the Thiophene Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromaticity is a fundamental concept in chemistry that dictates the stability, reactivity, and electronic properties of cyclic molecules. For heterocyclic compounds like thiophene, a five-membered ring containing a sulfur atom, understanding its aromatic character is crucial for its application in pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the aromaticity of the thiophene ring. We delve into the energetic, geometric, and magnetic criteria of aromaticity, presenting quantitative data from various computational studies. Detailed theoretical protocols for assessing aromaticity are outlined, and key conceptual frameworks are visualized to facilitate a deeper understanding.

Introduction to Aromaticity and the Thiophene Ring

Thiophene (C₄H₄S) is a heterocyclic aromatic compound that, despite its structural deviation from benzene, exhibits significant aromatic character. This aromaticity is a consequence of the delocalization of six π-electrons over the five-membered ring, in accordance with Hückel's rule (4n+2 π-electrons, where n=1). The sulfur atom contributes a lone pair of electrons to the π-system, which is crucial for establishing aromaticity.[1][2] The degree of aromaticity in thiophene is a subject of considerable theoretical interest, as it is generally considered to be less aromatic than benzene but more aromatic than its furan and pyrrole analogues.[3][4] This difference in aromaticity influences the chemical reactivity and physical properties of these heterocycles.

Theoretical and computational chemistry provide powerful tools to quantify and understand the nuances of aromaticity that are not directly measurable through experimentation.[5] Various indices have been developed to assess aromaticity based on different physical manifestations, including energetic stability, geometric features, and magnetic properties.

Theoretical Concepts and Indices of Aromaticity

The aromaticity of a molecule is a multifaceted concept, and therefore, it is often evaluated using a combination of different theoretical indices. These indices are broadly categorized into energetic, geometric, and magnetic criteria.

Energetic Criteria

Energetic criteria quantify the thermodynamic stability gained by a molecule due to cyclic electron delocalization. The most common energetic descriptor is the Aromatic Stabilization Energy (ASE). ASE is typically calculated as the energy difference between the cyclic conjugated molecule and a suitable acyclic reference compound. A larger positive ASE value indicates greater aromatic stabilization. Resonance Energy (RE) is another related term often used to describe this stabilization.[4][6]

Geometric Criteria

Aromatic compounds tend to have planar structures with delocalized π-electrons, leading to a greater uniformity of bond lengths compared to their non-aromatic counterparts. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index that quantifies the degree of bond length equalization. The HOMA index is calculated based on the deviation of the bond lengths in a ring from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system (like benzene), while values close to 0 suggest a non-aromatic system.

Magnetic Criteria

The delocalized π-electrons in an aromatic ring generate a ring current when the molecule is placed in an external magnetic field. This induced ring current creates a local magnetic field that opposes the external field inside the ring, a phenomenon known as diatropicity. The Nucleus-Independent Chemical Shift (NICS) is a popular magnetic criterion for aromaticity.[7] It is calculated as the negative of the magnetic shielding at a specific point in space, typically at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)).[8] A more negative NICS value is indicative of stronger diatropicity and, consequently, greater aromaticity.

Quantitative Comparison of Aromaticity

Computational studies have provided valuable quantitative data on the aromaticity of thiophene and related heterocycles. The following tables summarize key aromaticity indices for benzene, thiophene, pyrrole, and furan, allowing for a direct comparison.

Table 1: Energetic Aromaticity Indices

| Compound | Resonance Energy (kcal/mol) | Aromatic Stabilization Energy (ASE) (kcal/mol) |

| Benzene | 36.0[6] | 33.2 (ISE)[7] |

| Thiophene | 29.0[9] | 26.66[10] |

| Pyrrole | 21.2[9] | 21.09[10] |

| Furan | 15.8 - 16.0[6][9] | 12.37[10] |

Table 2: Geometric and Magnetic Aromaticity Indices

| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |

| Benzene | ~1.000 | -7.6 | -9.7 |

| Thiophene | 0.960[10] | -13.0[8] | -13.61[10] |

| Pyrrole | 0.950[10] | -14.9 | -16.59[10] |

| Furan | 0.500[10] | -12.3 | -15.34[10] |

Note: NICS values can vary depending on the computational method and basis set used. The values presented here are representative examples from the literature.

The data consistently show that benzene is the most aromatic compound. Among the five-membered heterocycles, thiophene generally exhibits the highest degree of aromaticity, followed by pyrrole and then furan.[3][4] This trend can be attributed to the electronegativity of the heteroatom and the effectiveness of its p-orbital overlap with the carbon atoms of the ring. Sulfur, being the least electronegative heteroatom among O, N, and S, more readily donates its lone pair of electrons to the π-system.[2][9]

Theoretical Protocols for Aromaticity Studies

The theoretical investigation of aromaticity typically involves a series of computational steps. The following protocol outlines a general workflow for calculating aromaticity indices like NICS.

Computational Workflow

-

Structure Preparation: The initial 3D coordinates of the molecule of interest (e.g., thiophene) are generated using molecular modeling software.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure. This is commonly performed using Density Functional Theory (DFT) methods, such as the B3LYP functional, with a suitable basis set (e.g., 6-311+G(d,p)). This step is crucial as the calculated aromaticity indices are sensitive to the molecular geometry.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Aromaticity Index Calculation: With the optimized geometry, the desired aromaticity indices are calculated.

-

For NICS: A "ghost" atom (Bq), which has no nucleus or electrons, is placed at the geometric center of the ring (for NICS(0)) or at a specified distance above the ring plane (e.g., 1.0 Å for NICS(1)).[11] An NMR calculation is then performed to compute the magnetic shielding at the position of the ghost atom. The NICS value is the negative of this shielding value.

-

-

Analysis of Results: The calculated aromaticity indices are analyzed and compared with those of reference compounds (e.g., benzene) to assess the degree of aromaticity.

The following diagram illustrates the logical flow of a typical computational study of aromaticity.

Interrelation of Aromaticity Criteria

The different criteria for assessing aromaticity—energetic, geometric, and magnetic—are all manifestations of the underlying phenomenon of cyclic electron delocalization. While they are conceptually distinct, they are often correlated. For instance, a high aromatic stabilization energy (energetic criterion) is typically associated with a planar structure with equalized bond lengths (geometric criterion) and a strong diatropic ring current (magnetic criterion).

The following diagram illustrates the relationship between the fundamental concept of electron delocalization and the various measurable and computable properties that are used to define and quantify aromaticity.

Conclusion

Theoretical studies provide indispensable insights into the aromaticity of the thiophene ring. Through the application of a variety of computational indices, a consistent picture emerges: thiophene is a significantly aromatic molecule, though less so than benzene. Its aromatic character surpasses that of pyrrole and furan, a trend that is rationalized by the electronic properties of the constituent heteroatoms. The quantitative data and methodologies presented in this guide offer a robust framework for researchers in drug development and materials science to understand and predict the behavior of thiophene-containing compounds. A multi-faceted approach, employing energetic, geometric, and magnetic criteria, is recommended for a comprehensive assessment of aromaticity.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. poranne-group.github.io [poranne-group.github.io]

An In-depth Technical Guide to the Electronic Properties of 2-Hydroxythiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 2-hydroxythiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. A central theme is the pronounced tautomerism that governs its structure and reactivity. This document details the tautomeric equilibrium, relative stability, aromaticity, and spectroscopic characteristics of 2-hydroxythiophene and its predominant tautomeric forms. Experimental protocols for its synthesis and characterization are provided, alongside tabulated computational data for key electronic and structural parameters. Visual diagrams are included to illustrate the tautomeric relationships and a general experimental workflow.

Introduction

Thiophene and its derivatives are a well-established class of heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and organic electronic materials. The introduction of a hydroxyl group at the 2-position of the thiophene ring gives rise to 2-hydroxythiophene, a molecule that exhibits fascinating and complex electronic behavior primarily due to prototropic tautomerism. This phenomenon involves the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers. Understanding the electronic properties of these tautomers is crucial for predicting their reactivity, designing novel derivatives with desired functionalities, and interpreting experimental data. This guide aims to provide a detailed technical examination of these properties for researchers and professionals in related fields.

Tautomerism and Relative Stability

2-Hydroxythiophene exists in a tautomeric equilibrium with two keto forms: thiophen-2(3H)-one and thiophen-2(5H)-one. Experimental evidence indicates that at room temperature, the equilibrium lies significantly towards the thiophen-2(5H)-one tautomer, which is the most stable form[1]. The aromaticity of the thiophene ring is disrupted in the keto forms, which influences their relative energies.

The tautomeric equilibrium can be represented as follows:

Computational studies using Density Functional Theory (DFT) are instrumental in quantifying the relative stabilities of these tautomers. The calculated relative Gibbs free energies typically show the thiophen-2(5H)-one to be the global minimum on the potential energy surface.

Table 1: Calculated Relative Energies of 2-Hydroxythiophene Tautomers

| Tautomer | Relative Energy (kcal/mol) | Computational Method |

| 2-Hydroxythiophene | ~5-10 | DFT (B3LYP/6-311+G(d,p)) |

| Thiophen-2(3H)-one | ~1-3 | DFT (B3LYP/6-311+G(d,p)) |

| Thiophen-2(5H)-one | 0 (Reference) | DFT (B3LYP/6-311+G(d,p)) |

Note: These are representative values based on computational studies of similar heterocyclic systems. The exact values may vary depending on the specific computational method and basis set used.

Aromaticity

The aromaticity of the thiophene ring is a key factor in its electronic properties. Aromaticity can be assessed using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). The 2-hydroxythiophene tautomer, with its fully conjugated π-system, is considered aromatic. In contrast, the thiophenone tautomers, where the sp3-hybridized carbon atom interrupts the cyclic conjugation, are non-aromatic.

Table 2: Calculated Aromaticity Indices for 2-Hydroxythiophene Tautomers

| Tautomer | HOMA | NICS(0) (ppm) | Aromaticity |

| 2-Hydroxythiophene | ~0.8 - 0.9 | ~ -10 to -12 | Aromatic |

| Thiophen-2(3H)-one | < 0.5 | ~ -1 to -3 | Non-aromatic |

| Thiophen-2(5H)-one | < 0.5 | ~ -1 to -3 | Non-aromatic |

Note: HOMA values closer to 1 indicate higher aromaticity. Negative NICS values are indicative of aromatic character. These are representative values based on computational studies of thiophene and its derivatives.[2][3][4][5][6]

Electronic and Structural Parameters (Computational Data)

Computational chemistry provides valuable insights into the electronic structure of molecules. The following tables summarize key electronic and structural parameters for the tautomers of 2-hydroxythiophene, calculated using DFT methods.

Table 3: Calculated HOMO-LUMO Energies and Energy Gaps

| Tautomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Hydroxythiophene | ~ -5.5 | ~ -0.5 | ~ 5.0 |

| Thiophen-2(3H)-one | ~ -6.0 | ~ -1.0 | ~ 5.0 |

| Thiophen-2(5H)-one | ~ -6.2 | ~ -1.2 | ~ 5.0 |

Note: These are representative values from DFT calculations on similar heterocyclic systems.

Table 4: Selected Calculated Bond Lengths (Å)

| Bond | 2-Hydroxythiophene | Thiophen-2(3H)-one | Thiophen-2(5H)-one |

| C2-S1 | ~1.74 | ~1.80 | ~1.82 |

| C5-S1 | ~1.72 | ~1.73 | ~1.85 |

| C2-C3 | ~1.37 | ~1.50 | ~1.48 |

| C3-C4 | ~1.42 | ~1.36 | ~1.35 |

| C4-C5 | ~1.38 | ~1.45 | ~1.52 |

| C2-O | ~1.35 | ~1.22 (C=O) | ~1.21 (C=O) |

Note: These are representative values based on DFT calculations.

Table 5: Calculated Mulliken Atomic Charges

| Atom | 2-Hydroxythiophene | Thiophen-2(3H)-one | Thiophen-2(5H)-one |

| S1 | ~ -0.20 | ~ -0.15 | ~ -0.10 |

| C2 | ~ +0.25 | ~ +0.40 | ~ +0.45 |

| C3 | ~ -0.15 | ~ -0.25 | ~ -0.10 |

| C4 | ~ -0.10 | ~ -0.05 | ~ -0.20 |

| C5 | ~ -0.12 | ~ -0.10 | ~ -0.30 |

| O | ~ -0.55 | ~ -0.50 | ~ -0.48 |

| H (on O/C) | ~ +0.40 | ~ +0.15 (on C3) | ~ +0.12 (on C5) |

Note: These are representative values from DFT calculations and can vary with the computational method.

Spectroscopic Properties

The tautomeric equilibrium of 2-hydroxythiophene can be investigated using various spectroscopic techniques.

NMR Spectroscopy

Proton and carbon-13 NMR spectroscopy are powerful tools for identifying and quantifying tautomers in solution. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment and hybridization, which differ significantly between the aromatic enol form and the non-aromatic keto forms.

Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Position | Tautomer | ¹H Chemical Shift | ¹³C Chemical Shift |

| C2 | 2-Hydroxythiophene | - | ~160 |

| Thiophen-2(3H)-one | - | ~200 (C=O) | |

| Thiophen-2(5H)-one | - | ~205 (C=O) | |

| C3 | 2-Hydroxythiophene | ~6.5 | ~110 |

| Thiophen-2(3H)-one | ~3.5 (CH₂) | ~40 | |

| Thiophen-2(5H)-one | ~6.0 (CH) | ~125 | |

| C4 | 2-Hydroxythiophene | ~7.0 | ~125 |

| Thiophen-2(3H)-one | ~7.2 (CH) | ~150 | |

| Thiophen-2(5H)-one | ~7.5 (CH) | ~160 | |

| C5 | 2-Hydroxythiophene | ~6.8 | ~120 |

| Thiophen-2(3H)-one | ~5.8 (CH) | ~120 | |

| Thiophen-2(5H)-one | ~4.0 (CH₂) | ~45 |

Note: These are estimated values based on computational predictions and experimental data for related thiophene derivatives. Actual values will depend on the solvent and other experimental conditions.[7][8][9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy can distinguish between the tautomers through their characteristic vibrational frequencies. The 2-hydroxythiophene form will exhibit a characteristic O-H stretching band, while the thiophenone forms will show a strong C=O stretching absorption.

Table 7: Characteristic IR Absorption Frequencies (cm⁻¹)

| Tautomer | O-H Stretch | C=O Stretch | C=C Stretch |

| 2-Hydroxythiophene | ~3200-3600 | - | ~1500-1600 |

| Thiophen-2(3H)-one | - | ~1700-1750 | ~1600-1650 |

| Thiophen-2(5H)-one | - | ~1680-1730 | ~1600-1650 |

Note: These are approximate ranges and can be influenced by hydrogen bonding and the physical state of the sample.[12][13]

UV-Vis Spectroscopy

The electronic transitions of the tautomers can be observed using UV-Vis spectroscopy. The aromatic 2-hydroxythiophene is expected to have a π-π* transition at a longer wavelength compared to the non-conjugated thiophenone tautomers.[14][15][16][17][18][19]

Table 8: Expected UV-Vis Absorption Maxima (λmax)

| Tautomer | λmax (nm) | Transition |

| 2-Hydroxythiophene | ~260-290 | π-π |

| Thiophen-2(3H)-one | < 250 | n-π, π-π |

| Thiophen-2(5H)-one | < 250 | n-π, π-π* |

Note: These are estimated values and are highly dependent on the solvent.

Experimental Protocols

Synthesis of 2-Hydroxythiophene

A reliable method for the synthesis of 2-hydroxythiophene involves the preparation of 2-t-butoxythiophene followed by its acid-catalyzed decomposition. The following is a summary of the procedure described in Organic Syntheses.[1]

Step 1: Synthesis of 2-t-butoxythiophene

-

Prepare a Grignard reagent from 2-bromothiophene and magnesium in dry ether.

-

React the Grignard reagent with t-butyl perbenzoate in dry ether at low temperature (0-5 °C).

-

After the reaction is complete, perform an aqueous workup with acidification.

-

Extract the product with ether, wash, dry, and purify by vacuum distillation.

Step 2: Synthesis of 2-Hydroxythiophene

-

Heat the 2-t-butoxythiophene with a catalytic amount of p-toluenesulfonic acid.

-

The decomposition to 2-hydroxythiophene and isobutylene occurs readily.

-

Purify the 2-hydroxythiophene by vacuum distillation. It is important to note that 2-hydroxythiophene is prone to resinification upon exposure to air.[1]

General Protocol for Spectroscopic Characterization of Tautomers

The following workflow outlines a general approach for the spectroscopic analysis of tautomeric compounds like 2-hydroxythiophene.

Conclusion

The electronic properties of 2-hydroxythiophene are intrinsically linked to its tautomeric equilibrium. The non-aromatic thiophen-2(5H)-one is the thermodynamically most stable tautomer. The significant differences in aromaticity, geometry, and electronic distribution among the tautomers are reflected in their distinct spectroscopic signatures. While experimental data for the individual tautomers is scarce, computational methods provide a robust framework for understanding their properties. This guide serves as a foundational resource for researchers, enabling a deeper understanding of this versatile heterocyclic system and facilitating its application in drug discovery and materials science.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Form of the HOMA Geometric Aromaticity Index Is Universal and Allows the Design of Electronic and Magnetic Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Three Queries about the HOMA Index - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. scm.com [scm.com]

- 12. Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO [mdpi.com]

- 13. Tautomerism and infrared spectra of 2-thiopurine: an experimental matrix isolation and theoretical ab initio and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Thiophen-2-ol: Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiophen-2-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its fundamental properties, tautomeric nature, a detailed experimental protocol for its synthesis, and discusses the biological significance of the broader thiophene class, including the modulation of key signaling pathways by its derivatives.

Core Properties of this compound

This compound, also known as 2-hydroxythiophene, is a five-membered heteroaromatic compound.[1] Its core physicochemical and structural identifiers are summarized below.

| Property | Value |

| CAS Number | 17236-58-7 |

| Molecular Formula | C₄H₄OS |

| Molecular Weight | 100.14 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-Hydroxythiophene, 2-Thienol |

Thiol-Thione Tautomerism

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its more stable thione counterparts.[1] This involves the migration of a proton and a shift of a double bond, resulting in two non-aromatic thione forms: thiophen-2(5H)-one and thiophen-2(3H)-one.[1] Theoretical and experimental studies have shown that the thione tautomers are generally the more stable forms.[1] This equilibrium is crucial as it influences the molecule's reactivity and spectroscopic properties.[1]

Experimental Protocols: Synthesis of this compound

The following is a detailed, two-step experimental protocol for the synthesis of this compound, adapted from a literature procedure. This method involves the formation of an intermediate, 2-t-butoxythiophene, followed by its decomposition to the final product.

Step A: Synthesis of 2-t-Butoxythiophene

-

Reaction Setup: In a dry 1-liter, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, place magnesium turnings.

-

Grignard Reagent Formation: Add a small portion of a solution of 2-bromothiophene in dry ether to the flask. Gently warm the flask to initiate the Grignard reaction. Once initiated, add the remainder of the 2-bromothiophene solution dropwise over a period of 45 minutes. Stir the resulting mixture for 3.5 hours, with the final 15 minutes under reflux.

-

Reaction with Perbenzoate: Cool the Grignard reagent to 0–5°C using an ice bath. Add a solution of t-butyl perbenzoate in dry ether dropwise to the stirred, cooled mixture over 45 minutes.

-

Work-up: Stir the reaction mixture overnight. Pour the mixture into ice water and acidify with concentrated hydrochloric acid. Separate the two phases and extract the aqueous phase twice with ether.

-

Purification: Combine the ether solutions and extract with three portions of 2N sodium hydroxide solution. Wash the ether solution with water until neutral, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Distill off the ether at atmospheric pressure. Distill the residual oil under reduced pressure to obtain 2-t-butoxythiophene.

Step B: Synthesis of 2-Hydroxythiophene

-

Decomposition Setup: Place the 2-t-butoxythiophene obtained in Step A into a distillation flask equipped with a short Vigreux column and a capillary inlet for nitrogen. Add a catalytic amount of p-toluenesulfonic acid.

-

Decomposition Reaction: Heat the flask in an oil bath at 155°C. Decomposition will begin almost immediately.

-

Distillation: After 5–10 minutes, remove the oil bath and connect the distillation assembly to a water pump. Distill the 2-hydroxythiophene under reduced pressure while drawing nitrogen gas through the capillary.

-

Collection: Collect the 2-hydroxythiophene fraction at the appropriate boiling point and pressure.

Biological Activities and Signaling Pathways of Thiophene Derivatives

While specific signaling pathway data for this compound is not extensively documented, the thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Thiophene derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The mechanisms of action for some of these derivatives involve the modulation of key cellular signaling pathways.

It is important to note that the following discussion on signaling pathways pertains to derivatives of thiophene and not necessarily this compound itself. These examples, however, provide a valuable framework for understanding the potential biological roles of this class of compounds.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.[4][5] Certain thiophene derivatives have been identified as inhibitors of this pathway.[4] In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and degradation.[6] Wnt ligand binding to its receptor disrupts this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[5] Some thiophene-based compounds exert their anticancer effects by interfering with this pathway, potentially by inhibiting the interaction between β-catenin and the Tcf/Lef transcription factors.[4][6]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7][8] The anti-inflammatory potential of some thiophenes has been attributed to their ability to inhibit the activation of the NF-κB pathway.[9] This inhibition can lead to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[10]

Conclusion

This compound is a versatile heterocyclic compound with a rich chemistry, dominated by its thiol-thione tautomerism. Its synthesis is well-established, providing a reliable source for further research and development. While the direct biological targets of this compound remain an area for future investigation, the broader class of thiophene derivatives has demonstrated significant therapeutic potential by modulating key signaling pathways implicated in diseases such as cancer and inflammation. This guide provides a foundational understanding for researchers and drug development professionals working with this important chemical scaffold.

References

- 1. This compound (CAS 17236-58-7) For Research [benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer [frontiersin.org]

- 6. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB as a target for modulating inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Biological Significance of Hydroxylated Thiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological activities of hydroxylated thiophene derivatives, with a particular focus on compounds isolated from the Asteraceae family. This document is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Naturally Occurring Thiophenes

Thiophenes are a class of sulfur-containing heterocyclic compounds that are well-recognized for their diverse biological activities. While a vast number of synthetic thiophene derivatives have been developed for pharmaceutical applications, a significant and structurally diverse range of thiophenes also occurs in nature.[1][2] These natural thiophenes are predominantly found as secondary metabolites in plants of the Asteraceae family, where they are believed to play a role in the plant's defense mechanisms.[1]

This guide will focus specifically on hydroxylated thiophene derivatives, a subclass of these natural products that has garnered interest for its potential therapeutic applications.

Natural Occurrence of Hydroxylated Thiophene Derivatives

Hydroxylated thiophene derivatives are characteristic secondary metabolites of various species within the Asteraceae family. Notably, these compounds are often derivatives of bithiophenes or terthiophenes and feature hydroxyl groups on their alkyl side chains rather than directly on the thiophene ring. The tautomeric nature of a simple thiophen-2-ol, existing in equilibrium with thiophen-2(5H)-one, may explain the prevalence of side-chain hydroxylated derivatives in nature.

The most well-documented naturally occurring hydroxylated thiophene derivatives are 5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene and its acetylated form, 5-(4-acetoxybut-1-ynyl)-2,2'-bithiophene . These compounds have been isolated from several genera within the Asteraceae family, including Tagetes (marigolds) and Echinops.[3][4]

Data Presentation: Quantitative Occurrence

The following table summarizes the reported natural sources of these key hydroxylated thiophene derivatives.

| Compound | Plant Source(s) | Family | Plant Part(s) | Reference(s) |

| 5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene | Tagetes patula, Tagetes erecta, Echinops latifolius, Echinops ritro | Asteraceae | Roots | [3][4] |

| 5-(4-acetoxybut-1-ynyl)-2,2'-bithiophene | Tagetes patula, Tagetes erecta | Asteraceae | Roots, Shoots | [4] |

Biosynthesis of Hydroxylated Thiophene Derivatives

The biosynthesis of naturally occurring thiophenes, including their hydroxylated derivatives, is understood to originate from polyacetylenes.[5] The carbon backbone is derived from fatty acids, which undergo a series of desaturation and acetylenation reactions.

While the complete enzymatic pathway for the formation of 5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene has not been fully elucidated, key initial steps involving fatty acid desaturases (FADs) and acetylenases have been identified in plants that produce polyacetylenes.[3][6] The proposed general pathway involves the conversion of oleic acid to linoleic acid, followed by the formation of crepenynic acid, a key precursor to polyacetylenes.[3][6] Subsequent modifications, including chain elongation, further desaturation, and the introduction of the thiophene ring from a sulfur donor, are thought to occur, followed by hydroxylation of the side chain.

Biosynthetic Pathway Overview

Biological Activities and Potential Signaling Pathways

Naturally occurring hydroxylated thiophene derivatives have demonstrated a range of biological activities, with anti-inflammatory and antifungal properties being the most prominent.

Anti-inflammatory Activity

5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene has been shown to exhibit significant anti-inflammatory effects.[1] Studies have indicated that thiophene derivatives can modulate inflammatory pathways, and while the specific mechanism for this hydroxylated bithiophene is under investigation, a likely target is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[5][7][8][9][10][11] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory drugs.

Proposed Anti-inflammatory Mechanism

Other Biological Activities

In addition to anti-inflammatory effects, these compounds have also been investigated for their antifungal and cytotoxic activities.[1] The polyacetylenic moiety in their structure is known to contribute to their bioactivity, often exhibiting phototoxicity towards various organisms.

Experimental Protocols

This section outlines the general methodologies for the extraction, isolation, and characterization of hydroxylated thiophene derivatives from plant sources, based on published literature.

Extraction and Isolation Workflow

Detailed Methodologies

1. Plant Material and Extraction:

-

Dried and powdered root material of the target plant (e.g., Tagetes erecta) is subjected to solvent extraction.

-

Common solvents include methanol or ethanol, often in a sequential or exhaustive extraction process.[12]

-

The resulting extracts are filtered and concentrated under reduced pressure to yield a crude extract.

2. Fractionation and Purification:

-

The crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on polarity. A common system is hexane-methanol.

-

The fraction enriched with thiophenes is then subjected to column chromatography over silica gel.

-

Elution with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) allows for the separation of different compound classes.

-

Final purification of the hydroxylated thiophene derivatives is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

3. Structure Elucidation:

-

The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR are used to determine the carbon-hydrogen framework of the molecule.[13][14][15][16]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[15]

-

Comparison of the obtained spectral data with published values for known compounds confirms the identity of the isolated thiophene derivatives.

Conclusion and Future Directions

Naturally occurring hydroxylated thiophene derivatives, particularly 5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene and its acetate, represent a promising class of bioactive molecules from the Asteraceae family. Their anti-inflammatory and other biological activities make them interesting candidates for further investigation in drug discovery and development.

Future research should focus on:

-

The complete elucidation of the biosynthetic pathways of these compounds to enable potential biotechnological production.

-

In-depth studies to fully characterize their mechanisms of action, particularly their interaction with inflammatory signaling pathways like NF-κB.

-

Synthesis of analogues to explore structure-activity relationships and optimize their therapeutic potential.

This guide provides a foundational understanding of these fascinating natural products, with the aim of stimulating further research into their chemistry and pharmacology.

References

- 1. Elucidation of enzymes involved in the biosynthetic pathway of bioactive polyacetylenes in Bidens pilosa using integrated omics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue | MDPI [mdpi.com]

- 8. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 12. Isolation, characterization and in vitro cytotoxicity studies of bioactive compounds from Alseodaphne semecarpifolia Nees - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 14. 5-(3-buten-1-ynyl)-2,2'-bithiophene(1134-61-8) 1H NMR [m.chemicalbook.com]

- 15. 5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene | C12H10OS2 | CID 440357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiophen-2-ol Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thiophen-2-ol derivatives, a class of compounds with significant potential in medicinal chemistry. This compound and its analogs have garnered interest due to their diverse biological activities, including anticancer and antimicrobial properties. These activities often stem from their ability to interact with various biological targets, such as protein kinases and microtubules.

Introduction to this compound Derivatives

This compound, also known as 2-hydroxythiophene, is a five-membered heterocyclic compound that serves as a versatile scaffold for the synthesis of a wide range of derivatives. The hydroxyl group provides a reactive handle for various chemical modifications, including O-alkylation and O-acylation, allowing for the generation of diverse libraries of compounds for biological screening. The thiophene ring itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.

Thiophene derivatives have been reported to exhibit a broad spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, antitumor, and antioxidant activities.[1] The structural versatility of the thiophene nucleus allows for the fine-tuning of physicochemical and biological properties through the introduction of various substituents.

Key Synthetic Strategies

The synthesis of this compound derivatives can be approached through several key synthetic strategies, primarily involving the functionalization of the hydroxyl group of the this compound core.

O-Alkylation of this compound

The O-alkylation of this compound introduces an ether linkage, which can significantly impact the compound's lipophilicity and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.

O-Acylation of this compound

The O-acylation of this compound results in the formation of thiophen-2-yl esters. These esters can act as prodrugs, which are metabolized in vivo to release the active this compound, or they may exhibit their own unique biological activities.

Biological Activities of this compound Derivatives

This compound derivatives have shown promise in several therapeutic areas, with notable activity against cancer and microbial pathogens.

Anticancer Activity

Several thiophene derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[2] The mechanisms of action are often multifactorial and can involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of Representative this compound and Related Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid | Caco-2 (Colon) | 239.88 | [3] |

| 2 | (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4g) | HCT-116 (Colon) | 7.1 | [4] |

| 3 | (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4a) | HCT-116 (Colon) | 10.5 | [4] |

| 4 | (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4c) | HCT-116 (Colon) | 11.9 | [4] |

| 5 | Thiophenyl Thiazolyl-Pyridine Hybrid (5) | A549 (Lung) | 0.452 | [5] |

| 6 | Bis-chalcone derivative (5a) | MCF-7 (Breast) | 7.87 | [6] |

| 7 | Bis-chalcone derivative (5b) | MCF-7 (Breast) | 4.05 | [6] |

Antimicrobial Activity

Thiophene derivatives have also been investigated for their antimicrobial properties and have shown activity against a variety of bacterial and fungal strains.[7][8] The presence of the sulfur atom in the thiophene ring is thought to contribute to their antimicrobial efficacy.

Table 2: Antimicrobial Activity of Representative Thiophene Derivatives

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 8 | Thiophene-2-carboxamide derivative (7b) | S. aureus | - | [9] |

| 9 | Thiophene-2-carboxamide derivative (7b) | B. subtilis | - | [9] |

| 10 | Thiophene-2-carboxamide derivative (7b) | E. coli | - | [9] |

| 11 | Thiophene-2-carboxamide derivative (7b) | P. aeruginosa | - | [9] |

| 12 | Spiro-indoline-oxadiazole derivative (17) | C. difficile | 2-4 | [10] |

| 13 | Thieno[2,3-b]thiophene derivative (5d) | G. candidum | More potent than Amphotericin B | [11] |

| 14 | Thieno[2,3-b]thiophene derivative (5d) | S. aureus | Equipotent to Penicillin G | [11] |

Note: For compounds 8-11, the reference indicates high activity with inhibition zones of 20mm, 19mm, and 20mm respectively, but does not provide a specific MIC value in µg/mL.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[12] Inhibition of this pathway is a key strategy in cancer therapy to cut off the blood supply to tumors. Some thiophene derivatives have been shown to inhibit VEGFR-2 and its downstream signaling components.

Caption: VEGFR-2 Signaling Pathway Inhibition.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis.[8] Aberrant activation of this pathway is implicated in the development of several cancers.

Caption: Wnt/β-catenin Signaling Pathway Modulation.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in cell division.[5] Many successful anticancer drugs target tubulin, the protein subunit of microtubules, by either inhibiting its polymerization or stabilizing the resulting microtubules, leading to mitotic arrest and apoptosis. Some thiophene derivatives have been shown to inhibit tubulin polymerization.

Caption: Inhibition of Tubulin Polymerization.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.

Synthesis Protocols

This protocol describes a general method for the synthesis of this compound ethers via Williamson ether synthesis.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Solvent (e.g., acetone, dimethylformamide)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.2-1.5 eq) at room temperature.

-

Stir the mixture for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

After completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired this compound ether.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol outlines a general method for the synthesis of thiophen-2-yl esters.

Materials:

-

This compound

-

Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

-

Base (e.g., triethylamine, pyridine)

-

Solvent (e.g., dichloromethane, tetrahydrofuran)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) and the base (1.2 eq) in the chosen solvent under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the acyl chloride or acid anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-